(2,5-Dimethylbenzyl)(triphenyl)phosphorane
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Overview
Description
(2,5-Dimethylbenzyl)(triphenyl)phosphorane) is a chemical compound that has been widely used in scientific research for its unique properties. It is a phosphorane compound that is used as a reagent in organic synthesis.
Mechanism Of Action
The mechanism of action of (2,5-Dimethylbenzyl)(triphenyl)phosphorane is not fully understood. However, it is believed to act as a nucleophile and attack the electrophilic carbon of the substrate, forming a phosphonium intermediate. This intermediate then undergoes elimination to form the desired product.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of (2,5-Dimethylbenzyl)(triphenyl)phosphorane. However, it is not used as a drug and therefore does not have any drug-related side effects.
Advantages And Limitations For Lab Experiments
One of the advantages of using (2,5-Dimethylbenzyl)(triphenyl)phosphorane is its ability to form carbon-carbon bonds. This property makes it a useful reagent in organic synthesis. However, it is important to note that it can be difficult to handle due to its air and moisture sensitivity. It is also relatively expensive compared to other reagents.
Future Directions
There are several future directions for the use of (2,5-Dimethylbenzyl)(triphenyl)phosphorane in scientific research. One area of interest is the development of new synthetic methods using this reagent. Another area of interest is the use of this reagent in the synthesis of new pharmaceuticals and natural products. Additionally, the use of (2,5-Dimethylbenzyl)(triphenyl)phosphorane in catalysis and materials science is an area of growing interest.
Synthesis Methods
The synthesis of (2,5-Dimethylbenzyl)(triphenyl)phosphorane is typically carried out through the reaction of triphenylphosphine with 2,5-dimethylbenzyl chloride. The reaction is typically performed under an inert atmosphere and in a suitable solvent such as dichloromethane or tetrahydrofuran. The product is then purified through column chromatography or recrystallization.
Scientific Research Applications
(2,5-Dimethylbenzyl)(triphenyl)phosphorane has been widely used in scientific research for its unique properties. It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It has also been used in the synthesis of various natural products and pharmaceuticals.
properties
CAS RN |
13544-84-8 |
---|---|
Product Name |
(2,5-Dimethylbenzyl)(triphenyl)phosphorane |
Molecular Formula |
C27H26ClP |
Molecular Weight |
416.9 g/mol |
IUPAC Name |
(2,5-dimethylphenyl)methyl-triphenylphosphanium |
InChI |
InChI=1S/C27H26P/c1-22-18-19-23(2)24(20-22)21-28(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27/h3-20H,21H2,1-2H3/q+1 |
InChI Key |
KXWZMBUGTXYJQA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Other CAS RN |
13544-84-8 |
synonyms |
(2,5-Dimethylbenzyl)(triphenyl)phosphorane |
Origin of Product |
United States |
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